molecular formula C18H19NO2 B599562 (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 180468-41-1

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B599562
M. Wt: 281.355
InChI Key: DKKVDRQVNMALLN-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as (R)-EPDHC, is a compound derived from the isoquinoline family of compounds. It is a white crystalline solid that is insoluble in water and is used in a variety of scientific research applications. This compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-oxidant agent. It has been found to have a wide range of biochemical and physiological effects on cells and organisms, and has potential applications in a variety of areas, including drug development and laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for (R)-EPDHC.

Scientific Research Applications

Synthesis and Analgesic Activity

The compound has been explored for its potential in synthesizing analogs of drotaverine, a known antispasmodic drug. Ritter reactions involving the compound led to the synthesis of 1-[3,4-dimethoxybenzyl]-3,3-diethyl-6,7-dimethoxy-3,4-dihydroisoquinoline, exhibiting significant analgesic effects. This reveals the potential of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives in the development of new analgesic agents (Mikhailovskii et al., 2021).

Interaction with Nitrogen-centered Nucleophiles

Research indicates that the compound engages in chemical reactions with nitrogen-centered nucleophiles, leading to the formation of various heterocyclic structures. This reactivity opens up avenues for the compound's use in the synthesis of complex molecules with potential pharmacological applications (Surikova et al., 2008).

Crystal Structure and Chemical Analysis

The compound has been a subject of structural analysis, revealing intricate details about its molecular conformation and interactions. Understanding these properties is crucial in drug design and material science, as it aids in predicting the behavior and reactivity of the compound in different environments (Baba et al., 2019).

Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones

The compound serves as a precursor in a multi-step synthetic process for creating N-substituted 3,4-dihydroisoquinolin-1(2H)-ones, highlighting its versatility in the synthesis of complex organic molecules. This contributes significantly to medicinal chemistry and the development of new therapeutic agents (Freeman et al., 2023).

properties

IUPAC Name

ethyl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKVDRQVNMALLN-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=CC=CC=C2[C@H]1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

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